molecular formula C3H6N4S B1344252 5-[(Methylthio)methyl]-1H-tetrazole CAS No. 36855-39-7

5-[(Methylthio)methyl]-1H-tetrazole

Cat. No.: B1344252
CAS No.: 36855-39-7
M. Wt: 130.17 g/mol
InChI Key: PVNCBHGCLJCSRT-UHFFFAOYSA-N
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Description

“5-[(Methylthio)methyl]-1H-tetrazole” is a chemical compound with the CAS Number: 36855-39-7. Its molecular weight is 130.17 and its IUPAC name is methyl 1H-tetraazol-5-ylmethyl sulfide .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C3H6N4S/c1-8-2-3-4-6-7-5-3/h2H2,1H3, (H,4,5,6,7) and its InChI key is PVNCBHGCLJCSRT-UHFFFAOYSA-N .

Scientific Research Applications

Energetic Materials and Explosives

5-[(Methylthio)methyl]-1H-tetrazole derivatives have been extensively studied for their potential in energetic materials and explosives. Research has shown that these compounds can be synthesized and modified to exhibit properties similar to common explosives like TNT and RDX. The studies focus on their thermal behavior, decomposition, and explosion performance, highlighting their potential as high-performance energetic materials (Klapötke & Stierstorfer, 2007).

Chemistry of Tetrazole Derivatives

In the field of chemistry, this compound derivatives are significant for their versatile synthons in organic synthesis. These compounds enable the creation of a wide range of other products with various functionalities. Studies demonstrate their use in the stereoselective synthesis of polycyclic pyrazolines, showcasing their utility in the synthesis of complex organic molecules (Pla, Tan & Gin, 2014).

Material Science and Coordination Chemistry

This compound derivatives have applications in material science, particularly in the development of coordination polymers with interesting physical properties. These compounds can be used in hydrothermal synthesis to create metal-organic frameworks that exhibit unique chemical and physical characteristics, such as fluorescence and second harmonic generation (Zhao, Qu, Ye & Xiong, 2008).

Photofluorescent Properties

The photofluorescent properties of this compound derivatives have been explored, particularly in the context of cadmium coordination polymers. This research indicates their potential use in applications where controlled fluorescence is essential (Deng, Qiu, Li, Liu, Zeng, Zeller & Batten, 2008).

Biochemical Analysis

Biochemical Properties

5-[(Methylthio)methyl]-1H-tetrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the methionine salvage pathway, where it acts as an intermediate . This compound is also known to interact with proteins that are involved in cellular signaling pathways, influencing their activity and function . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . This binding can result in changes in the conformation of the target molecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting metabolic activity . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methionine salvage pathway . It interacts with enzymes and cofactors that are essential for the conversion of methionine derivatives into methionine. This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

5-(methylsulfanylmethyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-8-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNCBHGCLJCSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626585
Record name 5-[(Methylsulfanyl)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36855-39-7
Record name 5-[(Methylsulfanyl)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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